![molecular formula C15H22FNO7 B12325066 [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, diacetoxy groups, and a fluoromethyl group attached to a cyclohexyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the acetamido group, the acetylation of hydroxyl groups, and the fluoromethylation of the cyclohexyl ring. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and fluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The acetamido and diacetoxy groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluoromethyl group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can be compared with similar compounds such as trifluorotoluene and methylammonium lead halides. These compounds share some structural features but differ in their functional groups and applications. For example, trifluorotoluene is used as a solvent and synthetic intermediate, while methylammonium lead halides are used in solar cells and other electronic applications. The unique combination of functional groups in this compound makes it distinct and versatile for various applications.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry Its unique structural features and reactivity make it a useful tool for chemists, biologists, and industrial researchers
属性
分子式 |
C15H22FNO7 |
|---|---|
分子量 |
347.34 g/mol |
IUPAC 名称 |
[(1R,2R,4S)-2-acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18)/t11?,12-,13-,14+,15?/m1/s1 |
InChI 键 |
IIHVKSRJKCVISE-VCNCWYJPSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@@H](CC([C@@H](C1OC(=O)C)OC(=O)C)CF)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

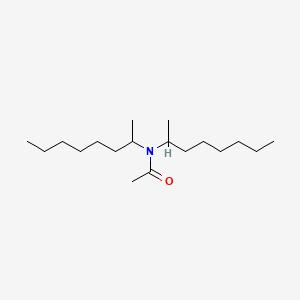
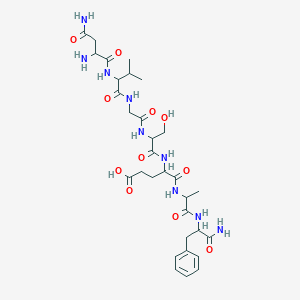

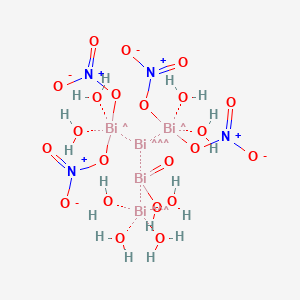

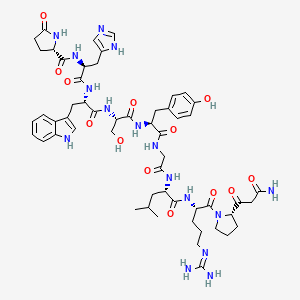
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
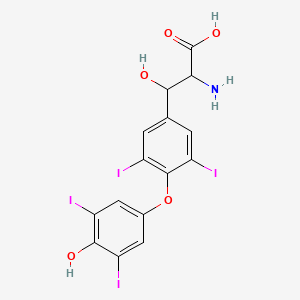
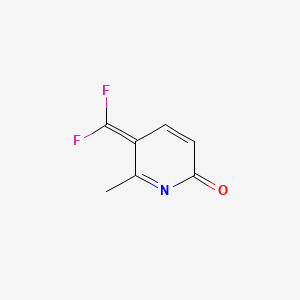
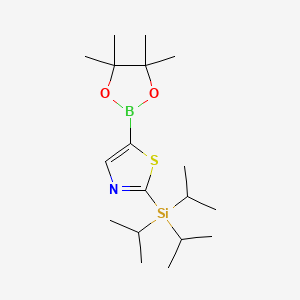
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)
